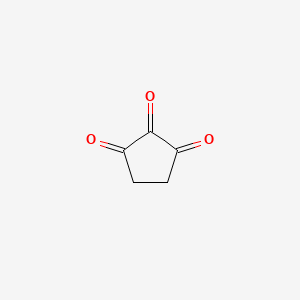
Cyclopentane-1,2,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,2,3-trione is an organic compound with the molecular formula C₅H₄O₃ It is a triketone, meaning it contains three ketone groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3-trione can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone using strong oxidizing agents. Another method includes the cyclization of appropriate diketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of cyclopentanone. This process requires stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triketone into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane-1,2,3-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentane-1,2,3-trione involves its interaction with various molecular targets. It can act as an antioxidant by terminating radical chain reactions. The compound’s triketone structure allows it to interact with reactive oxygen species, thereby preventing oxidative damage .
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with one carbonyl group.
Cyclopentane-1,2-dione: Contains two ketone groups on the cyclopentane ring.
Cyclopentane-1,3-dione: Another diketone with different positioning of the carbonyl groups.
Properties
CAS No. |
3613-64-7 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
cyclopentane-1,2,3-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-2-4(7)5(3)8/h1-2H2 |
InChI Key |
IONFSDQYBFORDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















